molecular formula C12H16FN3O3S B5430948 N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide

N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide

Cat. No.: B5430948
M. Wt: 301.34 g/mol
InChI Key: HQEJVMMNEKNKGV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-fluorophenyl group and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3S/c1-20(18,19)16-7-5-15(6-8-16)12(17)14-11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEJVMMNEKNKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 3-fluorobenzene and a suitable base.

    Methanesulfonylation: The methanesulfonyl group is added through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a methanesulfonyl group.

    4-Fluoro-N’-(3-fluorophenyl)benzimidamide: Contains a benzimidamide group instead of a piperazine ring.

Uniqueness

N-(3-fluorophenyl)-4-methanesulfonylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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